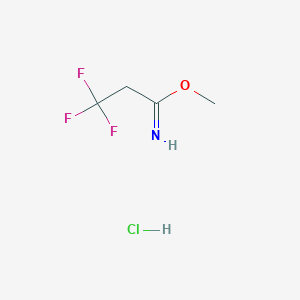

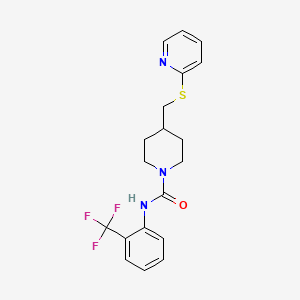

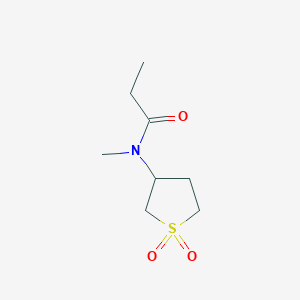

![molecular formula C24H26N2O3 B3019104 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 1396711-46-8](/img/structure/B3019104.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis for Internal Standards

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, as part of a broader category of compounds, has been utilized in the development of internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis. For instance, a related compound, AR-A014418, was synthesized with stable deuterium labeling to serve as an internal standard. This advancement aids in the accurate analysis of drug absorption, distribution, and other pharmacokinetic studies, highlighting the compound's role in enhancing the precision of biochemical assays (Liang et al., 2020).

Neuropeptide Receptor Antagonists

Research into structurally related compounds has led to the development of neuropeptide Y5 (NPY5) receptor antagonists. Through modifying the stereochemistry and functional groups of the lead compound, researchers have achieved potent inhibitory activity, underscoring the potential therapeutic applications of these compounds in treating conditions associated with NPY5 receptor activity (Fotsch et al., 2001).

Metabolism Studies in Novel Anti-Cancer Agents

The metabolism of novel anti-cancer agents structurally related to this compound has been extensively studied. For example, the compound YH3945 was investigated in rats to understand its metabolic pathways, which include O-demethylation and N-debenzylation, providing insights into its pharmacokinetic properties and potential therapeutic applications (Lee et al., 2004).

Cocondensation Reactions

Research has also explored the cocondensation reactions of urea with methylolphenols under acidic conditions, leading to the formation of compounds like 4-hydroxybenzylurea. These studies contribute to the understanding of polymer chemistry and offer potential applications in material science (Tomita & Hse, 1992).

Synthesis and Evaluation of Inhibitors

The synthesis and ex vivo evaluation of carbon-11 labelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea compounds, such as AR-A014418, have been conducted to investigate their potential as selective inhibitors for glycogen synthase kinase-3beta (GSK-3beta), a protein implicated in various neurodegenerative disorders. This research illustrates the compound's potential application in positron emission tomography (PET) studies, although challenges in brain penetration have been noted (Vasdev et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were to be used as a drug, its mechanism of action could involve interaction with a specific biological target. If it were to be used as a reagent in a chemical reaction, its mechanism of action could involve a specific type of chemical reactivity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a spill hazard. Its reactivity could also pose a hazard, particularly if it is reactive with common materials or conditions.

Properties

IUPAC Name |

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-24(28,21-12-10-20(11-13-21)19-6-4-3-5-7-19)17-26-23(27)25-16-18-8-14-22(29-2)15-9-18/h3-15,28H,16-17H2,1-2H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRFNTDTUARCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

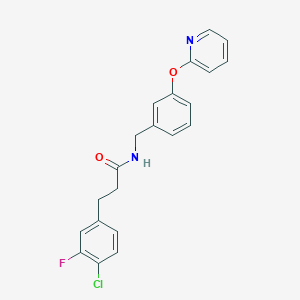

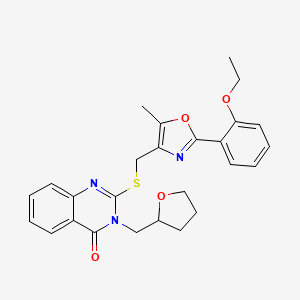

![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)

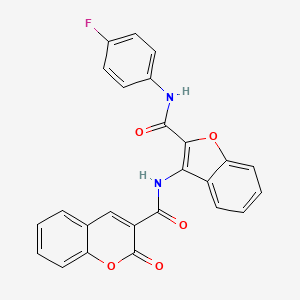

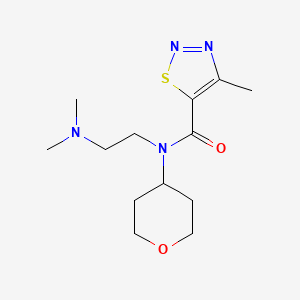

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)

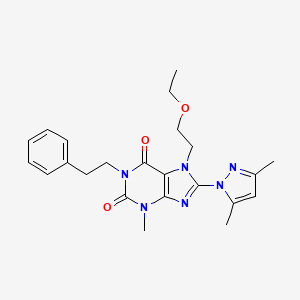

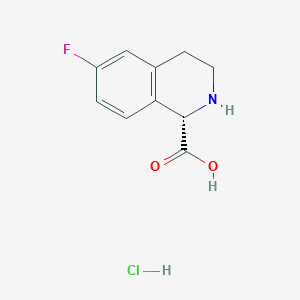

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)